Eucalyptolic acid
Overview
Description
Eucalyptolic acid is a natural product derived from Eucalyptus globulus . It is a pentacyclic triterpenoid , which are a class of chemical compounds composed of three interconnected rings of atoms.
Chemical Reactions Analysis
The specific chemical reactions involving Eucalyptolic acid are not detailed in the available resources. Triterpenoids, in general, can participate in various organic reactions due to their complex structure .Scientific Research Applications
- Mechanistically, it inhibits arachidonic acid metabolism and cytokine production , contributing to its therapeutic effects .
- Using supercritical carbon dioxide (scCO2) as a solvent, eucalyptol has been encapsulated with polyethylene glycol (PEG) and/or polycaprolactone (PCL) . This approach achieves extended release and minimizes drug loss during processing .
- Eucalyptolic acid exhibits anti-inflammatory effects by inhibiting cytokine production . It has been investigated for its potential in managing inflammatory conditions .
- Formulations containing eucalyptol demonstrate free radical scavenging activity. This property is relevant for combating oxidative stress and maintaining cellular health .
- Eucalyptolic acid has been studied for its ability to inhibit lipoxygenase , an enzyme involved in the biosynthesis of inflammatory mediators. This suggests its potential as an anti-inflammatory agent .
Aromatherapy and Health Benefits
Microencapsulation for Extended Release
Anti-Inflammatory Properties
Free Radical Scavenging
Lipoxygenase Inhibition
Otorhinolaryngology Applications
Mechanism of Action
Target of Action
Eucalyptolic acid, also known as Eucalyptol, is a naturally produced cyclic ether and monoterpenoid . It is an active ingredient in many brands of mouthwash and cough suppressants . The primary targets of Eucalyptolic acid are airway mucus and inflammatory cytokines . It controls airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition .
Mode of Action
Eucalyptolic acid interacts with its targets by inhibiting the production of inflammatory cytokines . This inhibition results in the control of airway mucus hypersecretion and asthma . It also reduces inflammation and pain when applied topically . Furthermore, it has been found to kill leukemia cells in vitro .
Biochemical Pathways
It is known that it impacts the inflammatory response pathway by inhibiting the production of inflammatory cytokines . This results in downstream effects such as the reduction of inflammation and pain, control of airway mucus hypersecretion, and potential anti-cancer effects .
Pharmacokinetics
It is known that eucalyptolic acid can be metabolized into 2alpha-hydroxy-1,8-cineole and 3alpha-hydroxy-1,8-cineole . More research is needed to fully understand the pharmacokinetics of Eucalyptolic acid.
Result of Action
The molecular and cellular effects of Eucalyptolic acid’s action include the control of airway mucus hypersecretion, reduction of inflammation and pain, and potential anti-cancer effects . These effects are the result of Eucalyptolic acid’s interaction with its targets and its impact on the inflammatory response pathway .
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O7/c1-35(2)17-19-40(34(44)45)20-18-38(6)25(26(40)22-35)11-13-31-37(5)23-28(42)33(36(3,4)30(37)15-16-39(31,38)7)47-32(43)14-10-24-9-12-27(41)29(21-24)46-8/h9-12,14,21,26,28,30-31,33,41-42H,13,15-20,22-23H2,1-8H3,(H,44,45)/b14-10+/t26-,28+,30-,31+,33-,37-,38+,39+,40-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAUKTRHFNKPLU-SWIGCEFXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)O)C)C)C2C1)C)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eucalyptolic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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